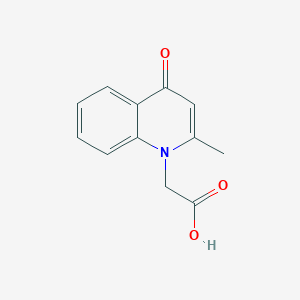

(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid

Description

(2-Methyl-4-oxo-1(4H)-quinolinyl)acetic acid (CAS: 946666-39-3) is a quinoline-derived carboxylic acid featuring a methyl substituent at the 2-position and a ketone group at the 4-position of the quinoline core. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . The compound is of interest in medicinal chemistry due to the structural versatility of the quinoline scaffold, which is often associated with antimicrobial, anti-inflammatory, and antiviral activities.

Properties

IUPAC Name |

2-(2-methyl-4-oxoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-6-11(14)9-4-2-3-5-10(9)13(8)7-12(15)16/h2-6H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQXGGVRQFFJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid typically involves the condensation of 2-methylquinoline-4-one with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by acidification and subsequent crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction of the carbonyl group can yield 2-(2-methylquinolin-1(4H)-yl)acetic acid.

Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid are used for esterification or amidation reactions.

Major Products Formed

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: 2-(2-methylquinolin-1(4H)-yl)acetic acid.

Substitution: Esters or amides of (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid.

Scientific Research Applications

(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic Acid (CAS: 56600-94-3)

- Structure : Lacks the 2-methyl group present in the target compound.

- Molecular Formula: C₁₁H₉NO₃; Molecular Weight: 203.2 g/mol.

- Properties: Available in high purity (≥95%) and widely used in pharmaceutical research.

2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetic Acid (CAS: 1209235-45-9)

- Structure : Features a 7-trifluoromethyl substituent in addition to the 2-methyl group.

- Molecular Formula: C₁₃H₁₀F₃NO₃; Molecular Weight: 285.22 g/mol.

- Impact : The electron-withdrawing CF₃ group may improve metabolic stability and alter electronic properties, influencing receptor binding .

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid (CAS: 51505-10-3)

- Structure : Contains a chloro group at position 6 and a phenyl group at position 4.

- Molecular Formula: C₁₇H₁₂ClNO₃; Molecular Weight: 313.74 g/mol.

Substituent Effects on Physical and Chemical Properties

A comparison of key physical properties is summarized below:

- Melting Points : Hydrazide derivatives (e.g., compound 7 in ) exhibit high melting points (>295°C), attributed to strong intermolecular hydrogen bonding from hydrazide moieties .

- Synthetic Yields : Derivatives with bulky substituents (e.g., 4-tert-butylbenzylidene in compound 3) show lower yields (62.8%) due to steric challenges .

Antiviral and Fungicidal Activities

- Hydrazide derivatives (e.g., compound 9 in ) demonstrated moderate to strong activity against Tobacco Mosaic Virus (TMV) and fungi (Botrytis cinerea), with EC₅₀ values ranging from 50–200 μg/mL .

- The trifluoromethyl analog (CAS: 1209235-45-9) may exhibit enhanced bioactivity due to increased electrophilicity from the CF₃ group .

Anti-inflammatory Potential

- Derivatives like (4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid () showed analgesic and anti-inflammatory effects in preclinical models, suggesting that hydroxylation at position 4 enhances target engagement .

Biological Activity

(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid is a compound that has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique quinoline structure, which features a methyl group and a keto group at specific positions. Its molecular formula is CHNO, and it serves as a building block for the synthesis of more complex quinoline derivatives.

Research indicates that (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid exhibits its biological effects through several mechanisms:

- Antimicrobial Activity : The compound has been shown to inhibit the activity of bacterial enzymes, which is crucial for bacterial growth. This inhibition leads to significant antimicrobial effects against various pathogens.

- Anticancer Properties : It interacts with cellular pathways involved in cancer cell proliferation. Studies suggest that it may inhibit specific receptors or enzymes that are pivotal in cancer progression.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies :

-

Anticancer Research :

- In vitro studies have indicated that the compound can reduce the viability of various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

-

Diuretic Effects :

- Research involving the synthesis of derivatives has highlighted enhanced diuretic effects when modifications are made to the quinoline structure. This opens avenues for further exploration in therapeutic applications related to fluid retention.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-methylquinoline-4-one | CHN | Precursor in synthesis; exhibits different biological activities. |

| Quinoline-2,4-dione | CHNO | Oxidation product; used in various synthetic applications. |

| 2-(2-methylquinolin-1(4H)-yl)acetic acid | CHN | Reduction product; shows unique pharmacological properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.